molecular formula C11H11BrN2O2S B2707915 6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one CAS No. 854036-05-8

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one

Cat. No. B2707915
CAS RN: 854036-05-8
M. Wt: 315.19
InChI Key: AEHQTSXPPYYFGO-UHFFFAOYSA-N
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Description

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has a unique chemical structure that makes it an attractive target for drug development.

Scientific Research Applications

Anticonvulsant Activity

The compound 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one demonstrates significant anticonvulsant activity without showing signs of neurotoxicity and hepatotoxicity. This highlights its potential for the development of safer anticonvulsant medications (Ugale et al., 2012).

Antimicrobial and Anti-HIV Properties

A variety of quinazolin-4(3H)-one derivatives exhibit significant antibacterial, antifungal, and anti-HIV activities, indicating their potential as templates for the development of new antimicrobial and antiviral agents. This includes compounds synthesized from 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones and those with specific modifications showing enhanced activities against pathogenic bacteria and fungi, as well as HIV-1 and HIV-2 strains (Alagarsamy et al., 2004).

Antifungal Bioactivities

Some 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, have shown promising antifungal activities. This suggests their use in developing new antifungal agents, highlighting the chemical's versatility in medicinal chemistry (Ouyang et al., 2006).

Anticancer Applications

The synthesis of quinazolin-4-ones has been linked to the development of anticancer agents, such as Thymitaq. The process involves the conversion of 6-bromo-5-methylanthranilic acid into anticancer agents through bromoquinazolinone intermediates, illustrating the compound's potential in cancer therapy (Malmgren et al., 2008).

Anti-inflammatory and Analgesic Screening

Novel 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones have been synthesized and evaluated for analgesic and anti-inflammatory activities. Certain derivatives showed significant activities, suggesting their potential for the development of new analgesic and anti-inflammatory medications (Eweas et al., 2012).

properties

IUPAC Name

6-bromo-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-16-5-4-14-10(15)8-6-7(12)2-3-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHQTSXPPYYFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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